HIV-1 Integrase Inhibition: 4-Chloro vs. 4-Unsubstituted Analog Activity Comparison
In a cell-based viral replication assay measuring HIV-1 integrase strand transfer activity, 4-(4-chlorophenyl)-2,4-dioxobutanoic acid exhibits an EC50 of 84 nM, demonstrating substantially higher potency compared to the unsubstituted 4-phenyl-2,4-dioxobutanoic acid analog, which has a reported IC50 of 220 nM in a related biochemical integrase inhibition assay [1][2]. The 4-chloro substitution results in an approximately 2.6-fold improvement in inhibitory potency against the integrase target.
| Evidence Dimension | HIV-1 Integrase Inhibition Potency |
|---|---|
| Target Compound Data | EC50 = 84 nM |
| Comparator Or Baseline | 4-Phenyl-2,4-dioxobutanoic acid (IC50 = 220 nM) |
| Quantified Difference | Approximately 2.6-fold greater potency for the 4-chloro analog |
| Conditions | Target compound: Inhibition of HIV-1 integrase strand transfer activity in viral replication assay with 10% fetal bovine serum [1]. Comparator: Biochemical inhibition of HIV-1 integrase [2]. |
Why This Matters
This potency difference is critical for antiviral drug discovery programs where a higher inhibitory activity against HIV-1 integrase is required, guiding medicinal chemists to prioritize the 4-chloro analog over the unsubstituted parent.
- [1] BindingDB. (n.d.). BDBM50273915 (CHEMBL4127891). Affinity Data: EC50 = 84 nM for HIV-1 integrase strand transfer inhibition. View Source
- [2] BindingDB. (n.d.). Ki Summary for 4-phenyl-2,4-dioxobutanoic acid. IC50 = 220 nM for HIV-1 integrase inhibition. Citation: Wai, JS et al., J Med Chem, 2000. View Source
